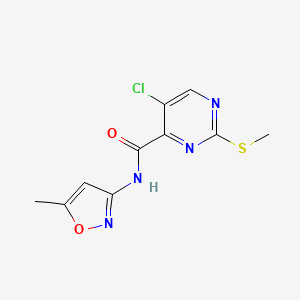

![molecular formula C17H17ClN2O2S B3005145 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 114364-77-1](/img/structure/B3005145.png)

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

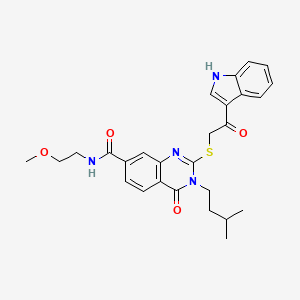

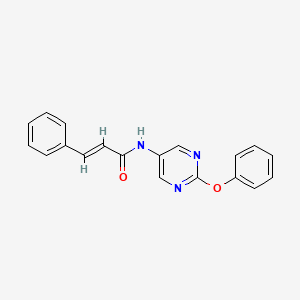

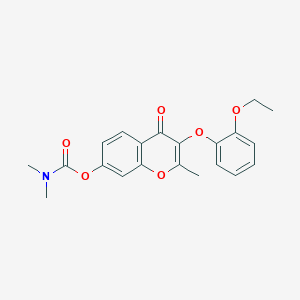

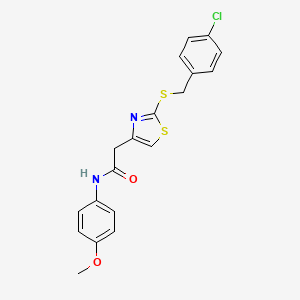

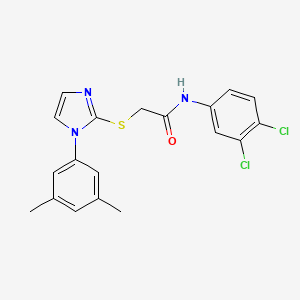

The compound "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential anticancer and anti-HIV activities, as well as their synthesis and molecular structures .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of different amines with appropriate reagents to introduce various substituents on the benzenesulfonamide scaffold. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of novel benzenesulfonamide derivatives by reacting different cyanamide potassium salts with amines , or by introducing alkylthio groups . These methods could potentially be adapted for the synthesis of "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . For example, the structure of a sulfonamide compound was characterized and its crystal structure was determined to belong to the monoclinic space group with specific cell parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The benzenesulfonamide derivatives are designed to interact with biological targets, which can lead to various chemical reactions within the cell. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells by affecting the translocation of phosphatidylserine, mitochondrial membrane potential, and cell cycle . Additionally, certain compounds have been found to induce caspase activity, which is a hallmark of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. Some compounds have been tested for metabolic stability in the presence of human liver microsomes, which is an important factor for their potential as drug candidates . The introduction of specific substituents can significantly affect these properties, as seen in the increased metabolic stability with the introduction of a 4-CF3-C6H4 moiety .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is related to indapamide , a diuretic drug used to treat hypertension and edema

Mode of Action

Given its structural similarity to indapamide, it may share a similar mechanism, which involves inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output

Biochemical Pathways

Related compounds have been shown to be involved in the synthesis of prostanoids , which are a group of physiologically active lipid compounds with diverse hormone-like effects

Result of Action

Related compounds have been shown to have significant inhibitory effects against certain cancer cell lines

Propiedades

IUPAC Name |

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMIJGIKZILKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)

![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)